molecular formula C13H11NO4 B1283667 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid CAS No. 210366-15-7

1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Cat. No. B1283667
CAS RN: 210366-15-7
M. Wt: 245.23 g/mol
InChI Key: CIUDQXNWTGQYIC-UHFFFAOYSA-N
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Description

The compound is a derivative of benzyloxyacetone . Benzyloxyacetone is an α-substituted acetone that undergoes direct aldol reaction with 4-nitrobenzaldehyde .


Synthesis Analysis

Benzyloxy-related compounds have been synthesized by various methods. For instance, benzyloxyacetone has been used as a starting material in synthesizing (2S,4RS)-4-acetoxy-2-[(benzyloxy)methyl]-2-methyldioxolane and (2R,4RS)-4-acetoxy-2-[(benzyloxy)methyl]-2-methyldioxolane .


Chemical Reactions Analysis

Benzylic compounds, including derivatives like benzyloxy-related molecules, are essential in organic chemistry, particularly in oxidation and reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . Unfortunately, specific information on the physical and chemical properties of “1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid” is not available.

Scientific Research Applications

Inhibition of Prolidase Enzyme

1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid: is a potent inhibitor of the prolidase enzyme. Prolidase is a specific peptidase that cleaves dipeptides with a C-terminal prolyl and hydroxyprolyl residue . This inhibition is crucial for regulating the metabolism of proline-rich proteins and has implications in wound healing, tissue repair, and fibrosis.

Synthesis of β-Alanine Derivatives

This compound is utilized in the synthesis of N-(L-Prolyl)-β-alanine , a derivative of the naturally occurring beta amino acid β-Alanine . Such derivatives are significant in the study of beta amino acid metabolism and their role in neurotransmission and enzymatic reactions.

Mechanism of Action

Target of Action

It’s known that benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This suggests that the compound might interact with molecules that can initiate free radical reactions.

Mode of Action

The mode of action of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid involves a series of chemical reactions. The oxygen atom in the compound can act as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The compound’s structure suggests it might be involved in oxidative pathways such as glycolysis, the tricarboxylic acid cycle (also known as kreb’s cycle), and mitochondrial oxidative phosphorylation/electron transport .

Safety and Hazards

Based on the safety data sheet of a related compound, benzyloxy-related compounds may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

6-oxo-1-phenylmethoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c15-12-8-4-7-11(13(16)17)14(12)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUDQXNWTGQYIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON2C(=O)C=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572900
Record name 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

210366-15-7
Record name 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Hydroxy-6-carboxy-2 (1H)-pyridinone (15.5 g, 0.1 mol) and anhydrous potassium carbonate (27.6 g, 0.2 mol) were mixed with benzyl chloride (15.2 g, 0.12 mol) in methanol (250 mL). The mixture was refluxed for 16 h, filtered, and the filtrate evaporated to dryness. The residue was dissolved in water (50 mL) and acidified with 6 N HCl to pH 2. The white precipitate was isolated by filtration, washed with cold water, and dried in vacuum, to yield 22.3 g (91%) of 1-Benzyloxy-6-carboxy-2 (1H)-pyridinone, mp 176-177° C.
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid
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1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Reactant of Route 3
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1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Reactant of Route 4
1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Reactant of Route 5
1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Reactant of Route 6
1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid

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